1-(2-Aminobenzo[d]thiazol-7-yl)ethanone
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8N2OS |
|---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
1-(2-amino-1,3-benzothiazol-7-yl)ethanone |
InChI |
InChI=1S/C9H8N2OS/c1-5(12)6-3-2-4-7-8(6)13-9(10)11-7/h2-4H,1H3,(H2,10,11) |
InChI Key |
COUITQWWZWBKPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C1)N=C(S2)N |
Origin of Product |
United States |
Construction of Fused Pyrimidine Rings:
A significant application of the 2-aminobenzothiazole (B30445) moiety is in the construction of pyrimido[2,1-b]benzothiazoles through multicomponent reactions. This pathway utilizes the nucleophilicity of the 2-amino group and the adjacent endocyclic nitrogen atom. In a typical three-component reaction, 1-(2-Aminobenzo[d]thiazol-7-yl)ethanone can react with an aldehyde and a β-dicarbonyl compound, such as a β-ketoester. The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and the β-ketoester, followed by a Michael addition of the 2-amino group and subsequent cyclization and dehydration to yield the fused pyrimidine (B1678525) ring system. In this synthetic route, the 7-acetyl group remains as a substituent on the final molecular architecture, available for further functionalization if desired.
Synthesis of Chalcones Via Claisen Schmidt Condensation:
The 7-acetyl group of 1-(2-Aminobenzo[d]thiazol-7-yl)ethanone provides a reactive site for aldol-type condensation reactions. Specifically, the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde in the presence of a base or acid catalyst, is a primary method for producing chalcones (1,3-diaryl-2-propen-1-ones). nih.govjchemrev.comwikipedia.org These chalcone (B49325) derivatives are valuable intermediates in their own right, known for their diverse biological activities and their utility in synthesizing other heterocyclic systems like pyrazoles, isoxazoles, and benzodiazepines through subsequent cyclization reactions with appropriate reagents. core.ac.uknih.gov
The reaction involves the deprotonation of the α-carbon of the acetyl group to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration yields the characteristic α,β-unsaturated ketone structure of the chalcone. The specific chalcones synthesized can be varied by selecting different aromatic aldehydes, allowing for the creation of a library of derivatives.
Below is a data table summarizing the synthesis of a chalcone derivative starting from this compound.
| Starting Material | Reagent | Product | Reaction Type | Conditions |
|---|---|---|---|---|
| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | (E)-1-(2-aminobenzo[d]thiazol-7-yl)-3-phenylprop-2-en-1-one (Chalcone derivative) | Claisen-Schmidt Condensation | Base catalyst (e.g., NaOH, KOH) in a suitable solvent (e.g., Ethanol) |
These derivatization pathways highlight the utility of this compound as a foundational molecule for generating molecular diversity and constructing complex, biologically relevant heterocyclic scaffolds.
Chemical Reactivity and Derivatization Pathways of 1 2 Aminobenzo D Thiazol 7 Yl Ethanone
Reactions Involving the 2-Amino Group
The 2-amino group of 1-(2-aminobenzo[d]thiazol-7-yl)ethanone is a primary nucleophilic center, readily participating in reactions with various electrophiles. Its reactivity is analogous to that of other 2-aminobenzothiazole (B30445) derivatives, which are known to undergo condensation, amidation, sulfonamidation, alkylation, and acylation reactions.
Condensation Reactions for Schiff Base Formation
The reaction of the primary amino group of 2-aminobenzothiazole derivatives with aldehydes or ketones yields Schiff bases (imines). This condensation is typically carried out in an acidic medium, which catalyzes the nucleophilic attack of the amino group on the carbonyl carbon. For instance, 2-aminobenzothiazole can be condensed with various aromatic aldehydes in ethanol, often with a few drops of glacial acetic acid, and heated under reflux for several hours to afford the corresponding Schiff bases.
A general procedure involves dissolving the 2-aminobenzothiazole derivative in ethanol, followed by the dropwise addition of the aldehyde in the presence of a catalytic amount of acid, with the mixture then being refluxed. The products can be isolated upon completion of the reaction by filtration and recrystallization. This methodology is applicable to a wide range of substituted benzaldehydes.
Table 1: Representative Schiff Base Formation from 2-Aminobenzothiazole Derivatives
| Aldehyde/Ketone Reactant | Solvent | Catalyst | Reaction Conditions | Product Type |
| Aromatic Aldehydes | Ethanol | Glacial Acetic Acid | Reflux, 6 h | Aromatic Schiff Base |
| Substituted Benzaldehydes | Methanol | p-Toluene Sulfonic Acid | Room Temperature, 4 h | Substituted Aromatic Schiff Base |
| 4-Methyl Acetophenone (B1666503) | Aqueous Ethanol | Condensing Agent | Reflux, 60°C, 6 h | Ketimine |
This table presents generalized conditions based on reactions with 2-aminobenzothiazole and its substituted derivatives.
Amidation and Sulfonamidation Reactions
The nucleophilic nature of the 2-amino group allows for its acylation to form amides and sulfonamides. These reactions typically involve the use of acyl chlorides, anhydrides, or sulfonyl chlorides.
Amidation: The reaction with acylating agents like chloroacetyl chloride can be performed in a solvent such as chloroform (B151607) in the presence of a base like potassium carbonate, heated under reflux. Alternatively, acetic acid can serve as both the solvent and the acetylating agent, sometimes with the addition of triethyl orthoformate and sodium azide, followed by refluxing for 8-10 hours. The treatment of 2-aminobenzothiazole with anhydrides like succinic or phthalic anhydride (B1165640) in glacial acetic acid under reflux also yields the corresponding amide derivatives.
Sulfonamidation: Sulfonamides of 2-aminobenzothiazole can be prepared by reacting it with a sulfonyl chloride in the presence of a base. For example, the reaction with various sulfonyl chlorides can be carried out in water with sodium acetate (B1210297) at elevated temperatures (80-85°C).
Table 2: Amidation and Sulfonamidation of 2-Aminobenzothiazole Derivatives
| Reagent | Solvent | Base/Catalyst | Reaction Conditions | Product Type |
| Chloroacetyl Chloride | Chloroform | K₂CO₃ | Reflux, 12 h | N-(benzothiazol-2-yl)-2-chloroacetamide |
| Acetic Acid/Triethyl orthoformate/NaN₃ | Acetic Acid | - | Reflux, 8-10 h | N-(benzothiazol-2-yl)acetamide |
| Succinic Anhydride | Glacial Acetic Acid | - | Reflux, 3 h | 4-((benzo[d]thiazol-2-yl)amino)-4-oxobutanoic acid |
| 4-Nitrobenzenesulfonyl chloride | Water | Sodium Acetate | 80-85°C, 4 h | 4-Nitro-N-(thiazol-2-yl)benzenesulfonamide |
This table illustrates typical reaction conditions for the amidation and sulfonamidation of 2-aminobenzothiazole and its derivatives.
Alkylation and Acylation of the Amino Moiety
The 2-amino group can be further functionalized through N-alkylation and N-acylation reactions. These reactions introduce alkyl or acyl groups onto the nitrogen atom, leading to secondary or tertiary amines and amides, respectively.
Alkylation: N-alkylation can be achieved by reacting the 2-aminobenzothiazole with alkyl halides. The reaction is a nucleophilic substitution where the amino group acts as the nucleophile. For instance, the selective N-alkylation of substituted 2-aminobenzothiazoles can be carried out with agents like 1,4-bis(bromomethyl)benzene (B118104) in acetonitrile (B52724) at room temperature, using a catalyst such as Al₂O₃–OK. Benzylic alcohols can also serve as alkylating agents in some procedures.
Acylation: Acylation of the amino group is readily accomplished using acyl chlorides or carboxylic acids. The reaction of 2-aminobenzothiazole with a carboxylic acid can be facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI·HCl) and hydroxybenzotriazole (B1436442) (HOBt) in a dry solvent like dichloromethane. Alternatively, a carboxylic acid can be converted to its more reactive acyl chloride using thionyl chloride (SOCl₂) before being reacted with the 2-aminobenzothiazole in the presence of a base such as triethylamine.
Transformations of the 7-Ethanone Substituent
The ethanone (B97240) group at the 7-position of the benzothiazole (B30560) ring provides another site for chemical modification, primarily through reactions involving the carbonyl group.
Carbonyl Condensations with Aldehydes and Other Nucleophiles
The ketone functionality of this compound can undergo condensation reactions, most notably the Claisen-Schmidt condensation, to form α,β-unsaturated ketones, commonly known as chalcones. This reaction involves the base-catalyzed condensation of an aldehyde (that lacks α-hydrogens) with a ketone.
The general procedure for Claisen-Schmidt condensation involves reacting the acetophenone derivative with an aromatic aldehyde in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a solvent like ethanol. The reaction is often carried out at room temperature or with gentle heating. This method is highly versatile and has been used to synthesize a wide array of chalcones from various substituted acetophenones and aldehydes. Chalcones are valuable intermediates for the synthesis of various heterocyclic compounds.
Table 3: General Conditions for Claisen-Schmidt Condensation
| Ketone Reactant | Aldehyde Reactant | Base | Solvent | Reaction Conditions | Product Type |
| Substituted Acetophenones | Aromatic Aldehydes | NaOH | Ethanol | Room Temperature | Chalcone (B49325) |
| Heteroaromatic Ketones | Aromatic Aldehydes | KOH | Methanol | Stirring at Room Temperature | Heteroaromatic Chalcone |
| Acetophenone | Benzaldehyde | NaOH | Solvent-free | Grinding at Room Temperature | Chalcone |
This table provides an overview of typical conditions for the Claisen-Schmidt condensation to produce chalcones.
Reduction of the Ketone to Alcohol and Subsequent Reactions
The carbonyl group of the 7-ethanone substituent can be reduced to a secondary alcohol, 1-(2-aminobenzo[d]thiazol-7-yl)ethanol. This transformation is a common step in synthetic pathways to introduce new functionalities.
The reduction can be effectively achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its chemoselectivity, as it typically does not reduce other functional groups like esters or amides that might be present in the molecule. The resulting secondary alcohol can then serve as a precursor for further reactions, such as esterification or etherification at the hydroxyl group, or it could be a target molecule in its own right.
Oxidation of the Ethanone Moiety
The ethanone (acetyl) group attached to the benzothiazole ring is susceptible to oxidation through several established synthetic methodologies, primarily converting the methyl ketone into a carboxylic acid. One of the most common methods for this transformation is the haloform reaction. When treated with a halogen (I₂, Br₂, or Cl₂) in the presence of a strong base, methyl ketones undergo successive halogenation at the alpha-carbon, followed by cleavage of the resulting trihalomethyl group to yield a carboxylate and a haloform (e.g., chloroform, bromoform, or iodoform). masterorganicchemistry.comncert.nic.inchemistrysteps.com This reaction is a rare example of the oxidation of a ketone to a carboxylic acid and is particularly effective for methyl ketones attached to aromatic rings. masterorganicchemistry.com
More vigorous oxidation conditions can also be employed. Reagents such as vanadium pentoxide or manganese dioxide in sulfuric acid are capable of oxidizing aryl methyl groups to their corresponding carboxylic acids. google.com Additionally, modern photocatalytic, metal-free methods have been developed for the aerobic oxidation of methylarenes to carboxylic acids, offering a milder and more environmentally benign alternative. researchgate.net While specific studies on this compound are not prevalent, the ethanone moiety is expected to be readily converted to a 2-aminobenzo[d]thiazole-7-carboxylic acid group under these standard conditions. This conversion provides a pathway to a different class of derivatives with altered electronic and solubility properties.
Reactivity of the Benzothiazole Heterocycle
The benzothiazole core of the molecule exhibits a rich and complex reactivity profile, influenced by the interplay of the fused benzene (B151609) and thiazole (B1198619) rings, as well as the substituents present.
Electrophilic Aromatic Substitution on the Benzene Ring
Electrophilic attack on the benzene portion of the benzothiazole ring is directed by the combined electronic effects of the 2-amino group, the 7-ethanone group, and the fused thiazole heterocycle. The 2-amino group is a strong activating group, directing electrophiles to the ortho (position 7, already substituted) and para (position 5) positions. Conversely, the ethanone group and the thiazole ring are deactivating, directing incoming electrophiles to meta positions.
Nucleophilic Substitution Reactions on the Thiazole Ring
The thiazole ring itself can participate in nucleophilic substitution reactions. The exocyclic 2-amino group can be converted into a diazonium salt, which is an excellent leaving group. This allows for its replacement by a wide variety of nucleophiles. For example, 2-aminobenzothiazoles can be converted into 2-azidobenzothiazoles using sodium nitrite (B80452) and sodium azide, demonstrating a pathway for nucleophilic substitution via a diazonium intermediate. researchgate.net This Sandmeyer-type reaction opens avenues for introducing halides, cyano groups, and other functionalities at the 2-position.
Furthermore, while the thiazole ring is generally electron-rich, halogenation at the 5-position of a 2-aminothiazole (B372263) can render it susceptible to nucleophilic substitution, where the halide is displaced by a strong nucleophile. jocpr.com Halogenation of 2-aminothiazoles has been shown to proceed via an addition-elimination mechanism, indicating the double bond's reactivity. rsc.org
Ring-Opening and Rearrangement Reactions
The thiazole ring in 2-aminobenzothiazole derivatives can undergo cleavage under certain conditions. Intramolecular nucleophilic attack on the electrophilic C2 carbon of the thiazole ring can lead to ring-opening. This has been observed in derivatives where a suitably positioned nucleophile, such as an amine, can attack the C2 position, leading to the formation of a spiro-intermediate that subsequently opens to a thiol-containing species.
Ring expansion reactions have also been reported. For example, 2-aminobenzothiazoles can react with terminal alkynes in the presence of a copper catalyst, resulting in a ring expansion to form benzo scirp.orgarkat-usa.orgthiazine derivatives. This transformation highlights the dynamic nature of the heterocyclic core and its ability to rearrange into larger ring systems.
Multi-Component Reactions (MCRs) Utilizing the Compound as a Building Block
This compound, and 2-aminobenzothiazoles in general, are highly versatile and valuable building blocks in multi-component reactions (MCRs). rsc.orgnih.gov The presence of the exocyclic amino group and the endocyclic nitrogen atom of the thiazole ring provides two points of reactivity that can engage with bis-electrophilic reagents to form fused heterocyclic systems in a single synthetic operation. rsc.org This atom-economical approach allows for the rapid construction of complex molecular scaffolds from simple precursors. nih.gov
Construction of Fused Heterocyclic Systems (e.g., Pyrimidines, Pyrazoles)
A prominent application of 2-aminobenzothiazoles in MCRs is the synthesis of fused pyrimidine (B1678525) rings, leading to the pyrimido[2,1-b]benzothiazole scaffold. scirp.org This is typically achieved through a three-component reaction involving a 2-aminobenzothiazole derivative, an aldehyde, and an active methylene (B1212753) compound such as a β-ketoester or β-diketone. scirp.orgarkat-usa.orgtandfonline.comsemanticscholar.org The reaction proceeds efficiently under various catalytic conditions, including the use of Lewis acids like Hf(OTf)₄ or chiral Brønsted acids such as D-(+)-10-camphorsulphonic acid for asymmetric synthesis. tandfonline.comrsc.org The versatility of this reaction allows for the creation of a large library of substituted pyrimido[2,1-b]benzothiazoles by varying the three components. rsc.org
| Catalyst | Aldehyde Component | β-Dicarbonyl Component | Solvent | Yield | Reference |
| None | Benzaldehyde | Ethyl Acetoacetate | Solvent-free (60°C) | Good | scirp.org |
| Acetic Acid | 4-Methylphenylglyoxal | Meldrum's Acid | Acetic Acid | Good | arkat-usa.org |
| D-(+)-10-CSA (20 mol%) | Pyridine-2-aldehyde | Ethyl Acetoacetate | Dichloromethane | up to 82% | tandfonline.comsemanticscholar.org |
| Hf(OTf)₄ | Various Aromatic Aldehydes | Various β-Ketoesters | Toluene | High | rsc.org |
| In(OTf)₃ | - | Ethyl Acetoacetate | Dioxane | 91% | beilstein-journals.org |
The synthesis of fused pyrazole (B372694) derivatives is also an important derivatization pathway. This is typically accomplished in a two-step sequence starting from the 2-aminobenzothiazole. First, the amino group is converted to a hydrazino group via diazotization followed by reduction, or by direct displacement of a 2-mercapto group with hydrazine (B178648) hydrate. nih.govresearchgate.netresearchgate.net The resulting 2-hydrazinobenzothiazole (B1674376) is a key intermediate that can be condensed with 1,3-dicarbonyl compounds, like acetylacetone (B45752) or ethyl acetoacetate, to construct the pyrazole ring, yielding pyrazolo[5,1-b]benzothiazole derivatives. nih.govresearchgate.net
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |
| 2-Hydrazinobenzothiazole | Acetylacetone | Reflux | Pyrazolo[5,1-b]benzothiazole | researchgate.net |
| 2-Hydrazinobenzothiazole | Ethyl Acetoacetate | Reflux | Pyrazolo[5,1-b]benzothiazol-one | researchgate.net |
| 2-Hydrazinobenzothiazole | Dicarboxylic Acid Anhydrides | Ethanol | N'-Benzothiazolyl-monohydrazides | chemicalpapers.com |
Synthesis of Complex Molecular Architectures
The dual reactivity of this compound facilitates its use as a key building block in the synthesis of fused heterocyclic compounds and other complex structures. Two primary pathways have been explored: reactions involving the nucleophilic 2-amino group and condensations targeting the active methyl group of the 7-acetyl substituent.
Spectroscopic and Structural Characterization of 1 2 Aminobenzo D Thiazol 7 Yl Ethanone and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-(2-Aminobenzo[d]thiazol-7-yl)ethanone, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous characterization.
¹H NMR: The proton NMR spectrum provides information on the number and type of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl protons of the acetyl group. The aromatic region would display a complex pattern corresponding to the three adjacent protons on the benzene (B151609) ring (H-4, H-5, and H-6). Their specific chemical shifts and coupling constants are crucial for confirming the 7-acetyl substitution pattern. The amino (-NH₂) protons typically appear as a broad singlet, and the acetyl methyl (-CH₃) protons would be a sharp singlet in the aliphatic region. uq.edu.au In related 2-aminobenzothiazole (B30445) structures, the -NH₂ signal can appear around δ 7.50 ppm. nih.gov
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of this compound would feature signals for the nine distinct carbon atoms. Key diagnostic peaks include the carbonyl carbon (C=O) of the acetyl group, typically found significantly downfield (δ > 190 ppm), and the carbons of the benzothiazole (B30560) core. The C2 carbon, bonded to the amino group and the thiazole (B1198619) nitrogen, is expected around δ 158-167 ppm. mdpi.comnih.gov The chemical shifts of the aromatic carbons (C4, C5, C6, C7, C3a, C7a) provide further confirmation of the substitution pattern. In similar benzothiazole derivatives, aromatic carbons resonate in the range of δ 110-153 ppm. nih.govrsc.org
¹⁵N NMR: Nitrogen-15 NMR spectroscopy, though less common due to lower natural abundance and sensitivity, offers direct insight into the electronic environment of the nitrogen atoms. nih.gov For this molecule, two signals would be expected: one for the exocyclic amino nitrogen (-NH₂) and one for the endocyclic thiazole nitrogen. The chemical shifts are sensitive to hybridization, substitution, and potential hydrogen bonding. uq.edu.au In studies of related compounds, long-range ¹H-¹⁵N correlation techniques have been used to assign structures without the need for isotopic enrichment. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~167 |
| C3a | - | ~152 |
| C4 | ~7.4 (d) | ~121 |
| C5 | ~7.2 (t) | ~125 |
| C6 | ~7.7 (d) | ~123 |
| C7 | - | ~135 |
| C7a | - | ~130 |
| NH₂ | ~7.5 (br s) | - |
| C=O | - | ~197 |
| CH₃ | ~2.6 (s) | ~26 |
Note: Values are estimations based on data from analogous benzothiazole derivatives. Actual values may vary depending on solvent and experimental conditions.
Two-dimensional NMR experiments are indispensable for assembling the molecular structure by revealing correlations between nuclei. researchgate.net
COSY (Correlation Spectroscopy): This homonuclear experiment maps proton-proton couplings (typically over two to three bonds). sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons H-4, H-5, and H-6, confirming their sequence on the benzene ring. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons (one-bond ¹H-¹³C coupling). columbia.edu It would be used to definitively assign the signals for the C4/H-4, C5/H-5, and C6/H-6 pairs, as well as the methyl carbon and its protons. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows longer-range correlations (typically two to three bonds) between protons and carbons. columbia.edu Diagnostic HMBC correlations for this structure would include:
A correlation from the methyl protons (-CH₃) to the carbonyl carbon (C=O) and to the C7 of the aromatic ring.
Correlations from the aromatic proton H-6 to carbons C7, C7a, and C5.
Correlations from the H-4 proton to carbons C3a, C5, and C7a. These long-range connections are vital for confirming the placement of the acetyl group at the C7 position. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial proximity between protons. A key NOESY correlation would be expected between the H-6 proton and the methyl protons of the acetyl group, providing definitive proof of the 7-position substitution.
NMR spectroscopy is a powerful tool for distinguishing between positional isomers, such as the 4-, 5-, 6-, and 7-acetyl derivatives of 2-aminobenzothiazole. mdpi.com The substitution pattern profoundly affects the chemical shifts and, more importantly, the coupling patterns of the aromatic protons.
For the 7-acetyl isomer, the aromatic region of the ¹H NMR spectrum is expected to show a pattern of three adjacent protons (an AMX or similar system). In contrast:
A 6-acetyl isomer would show two doublets for H-5 and H-7 and a singlet for H-4.
A 5-acetyl isomer would show two doublets for H-6 and H-4 and a singlet for H-7.
A 4-acetyl isomer would show a pattern of three adjacent protons, but their chemical shifts and the NOE correlations would differ significantly. For instance, a NOESY correlation would be seen between the acetyl methyl protons and the H-5 proton, rather than H-6.
Furthermore, long-range HMBC correlations are definitive. The correlation between the acetyl methyl protons and the carbon at the point of attachment (C7 in the target molecule) is unambiguous proof of the isomer's identity. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy identifies the functional groups present in a molecule by probing the vibrations of its chemical bonds.
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum provides a characteristic fingerprint of the molecule. For this compound, key absorption bands would confirm the presence of its main functional groups. core.ac.uk
N-H Stretching: The primary amine (-NH₂) group typically shows two medium-intensity bands in the 3300-3500 cm⁻¹ region. nih.gov
C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. nih.gov
C=O Stretching: A strong, sharp absorption band for the aryl ketone carbonyl group is expected in the range of 1670-1690 cm⁻¹. mdpi.com
C=N and C=C Stretching: The stretching vibrations of the C=N bond in the thiazole ring and the C=C bonds of the aromatic system appear in the 1500-1640 cm⁻¹ region. mdpi.comnih.gov
N-H Bending: The scissoring vibration of the amino group is typically observed around 1600-1650 cm⁻¹.
C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring appear in the 650-900 cm⁻¹ region, and the pattern can be indicative of the substitution.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Aromatic rings and C=C/C=N bonds often produce strong Raman signals. core.ac.ukresearchgate.net The symmetric vibrations of the benzothiazole ring system would be particularly prominent in the Raman spectrum. researchgate.net
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 2980 - 2850 | C-H Stretch | Methyl Group (-CH₃) |
| 1690 - 1670 | C=O Stretch | Aryl Ketone |
| 1640 - 1500 | C=N and C=C Stretch | Thiazole & Benzene Rings |
| 1650 - 1600 | N-H Bend | Primary Amine (-NH₂) |
Mass Spectrometry (HRMS, ESI-MS) for Accurate Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns. evitachem.com
HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, with the molecular formula C₉H₈N₂OS, the calculated exact mass of the protonated molecule [M+H]⁺ would be determined. nih.gov This allows for the unambiguous confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass.
ESI-MS (Electrospray Ionization Mass Spectrometry): ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. mdpi.com When coupled with tandem mass spectrometry (MS/MS), collision-induced dissociation can be used to study the fragmentation pathways. rsc.org Key fragmentation patterns for [C₉H₈N₂OS+H]⁺ would likely include:
Loss of a methyl radical (•CH₃): A loss of 15 Da to form an [M-15]⁺ ion.
Loss of ketene (B1206846) (CH₂=C=O): A neutral loss of 42 Da.
Loss of the acetyl group (•COCH₃): A loss of 43 Da to yield the 2,7-diaminobenzothiazole cation, which would be a major fragment.
Cleavage of the thiazole ring, leading to characteristic sulfur- and nitrogen-containing fragments.
Analysis of these fragmentation pathways provides corroborating evidence for the proposed structure and the location of the substituents.
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transition Studies
UV-Visible spectroscopy measures the absorption of light by a molecule, providing information about its electronic structure and extent of conjugation. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. mdpi.com
The benzothiazole system is an extended chromophore. The presence of the electron-donating amino group (-NH₂) and the electron-withdrawing acetyl group (-COCH₃) attached to the conjugated system will influence the positions and intensities of the absorption maxima (λₘₐₓ). The amino group acts as an auxochrome, typically causing a bathochromic (red) shift to a longer wavelength. The carbonyl group also extends the conjugation. Multiple absorption bands are expected in the UV region (200-400 nm), reflecting the various electronic transitions possible within the aromatic and heterocyclic rings. researchgate.net
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid, providing unequivocal data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not widely detailed in the literature, extensive crystallographic studies on the parent molecule, 2-aminobenzothiazole, and its derivatives offer significant insights into the expected structural features.
The foundational 2-aminobenzothiazole molecule is known to be planar and exists in the amine tautomeric form, a characteristic confirmed by X-ray diffraction. wikipedia.org This planarity is a common feature among many of its derivatives. For instance, single-crystal X-ray analysis was used to confirm the structure of a 5-substituted-2-amino-benzothiazole, highlighting the utility of this technique in unambiguously determining regiochemistry in synthetic products. nih.gov
In studies of related compounds, such as 2-aminobenzothiazolinium nitrate, detailed crystallographic data reveals the intricate network of hydrogen bonds that dictate the crystal packing. researchgate.net Similarly, the structures of molecular adducts formed between 2-aminobenzothiazole derivatives and various carboxylic acids have been elucidated, showing dominant hydrogen-bonding patterns between the carboxylate groups and the amine/heterocyclic nitrogen sites. researchgate.net These interactions are crucial for understanding the solid-state behavior and potential polymorphism of these compounds.
More complex derivatives, including N-(benzothiazole-2-yl)-1-(fluorophenyl)-O,O-dialkyl-alpha-aminophosphonates, have also been successfully characterized using X-ray crystallography, confirming their molecular structures. nih.gov Computational studies involving conformational analysis of benzothiazole derivatives often use experimental crystallographic data as a benchmark to validate theoretical calculations. researchgate.netmdpi.com
Table 1: Representative Crystallographic Data for 2-Aminobenzothiazole Derivatives
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| 2-Aminobenzothiazolinium nitrate | Monoclinic | P2₁/c | The 2-aminobenzothiazolinium cation is an intermediate between the amino and imino forms. The crystal structure is stabilized by hydrogen bonds. | researchgate.net |
| 2-Aminobenzothiazolium N-methylpyrrole-2-carboxylate | Monoclinic | P2₁/n | Involves proton transfer and displays a graph set dimer association between carboxylate groups and amine/heterocyclic nitrogen sites. | researchgate.net |
| 5-Phenyl-2-aminobenzothiazole | Orthorhombic | P2₁2₁2₁ | Structure confirmed via single crystal X-ray analysis, resolving potential isomerism from synthesis. | nih.gov |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (HPLC, GC-MS, TLC)
Chromatographic methods are essential tools in the synthesis and analysis of this compound and its derivatives for ensuring the purity of the final products and for tracking the progress of a reaction. evitachem.com
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used routinely to monitor the conversion of reactants to products. semanticscholar.org For 2-aminobenzothiazole derivatives, pre-coated silica (B1680970) gel plates (often with a fluorescent indicator, F254) are commonly employed. nih.govresearchgate.net Visualization of the separated spots on the TLC plate is typically achieved under UV light or by exposure to iodine vapor. uokerbala.edu.iqmdpi.com This allows for a quick qualitative assessment of the presence of starting materials, intermediates, and final products in a reaction mixture.
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry (LC-MS), is a high-resolution technique used for the separation, identification, and quantification of compounds in a mixture. It is invaluable for assessing the purity of synthesized 2-aminobenzothiazole derivatives. nih.gov For example, preparative HPLC has been used to purify derivatives, with specific conditions including the column type (e.g., Phenomenex Gemini) and the mobile phase composition (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer). biorxiv.org HPLC is also sensitive enough to separate stereoisomers, such as in the analysis of potential racemization during the synthesis of benzothiazolyl amino acids. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing information on both the retention time and the mass-to-charge ratio (m/z) of the components. Several studies on novel 2-aminobenzothiazole derivatives have utilized GC-MS to characterize and confirm the molecular weight of the synthesized products. nih.govresearchgate.netacs.org The mass spectrum provides the molar mass (often observed as the molecular ion peak, MH+) which is compared against the calculated value to confirm the identity of the target compound. nih.govcore.ac.uk
Table 2: Chromatographic Methods for the Analysis of 2-Aminobenzothiazole Derivatives
| Technique | Application | Typical Conditions | Findings/Purpose | Reference |
|---|---|---|---|---|
| TLC | Reaction Monitoring | Stationary Phase: Silica gel 60 F254 aluminum plates. Visualization: UV light (254 nm) or iodine vapor. | Qualitative assessment of reaction completion by observing the disappearance of starting materials and the appearance of product spots. | semanticscholar.orgnih.govresearchgate.netuokerbala.edu.iqmdpi.com |
| HPLC / LC-MS | Purity Assessment & Purification | Column: C18 reverse-phase (e.g., Phenomenex Gemini). Mobile Phase: Gradient elution with acetonitrile and buffered aqueous solution. | Quantitative purity determination (>85-95%). Separation of regioisomers and diastereomers. Purification of final products. | nih.govbiorxiv.orgnih.gov |
| GC-MS | Structural Characterization | Analysis Mode: Direct probe or capillary column. Detection: Mass spectrometry to determine the mass-to-charge ratio (m/z). | Confirmation of molecular weight. For example, a derivative was found to have MH+ = 277.02 against a calculated value of 277.09. | nih.govresearchgate.netacs.orgcore.ac.uk |
Computational and Theoretical Studies of 1 2 Aminobenzo D Thiazol 7 Yl Ethanone
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of 1-(2-aminobenzo[d]thiazol-7-yl)ethanone at the atomic level.
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Gaps, Charge Distribution)
The electronic structure of this compound is characterized by the distribution of electrons within its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they dictate the molecule's chemical reactivity and electronic transition properties. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and reactivity. mdpi.com A smaller gap generally suggests higher reactivity.
For substituted benzothiazole (B30560) derivatives, the HOMO-LUMO gap can be influenced by the nature and position of the substituents. mdpi.com In this compound, the presence of the electron-donating amino group and the electron-withdrawing acetyl group on the benzothiazole core is expected to modulate the electronic distribution and the energy of the frontier orbitals. The HOMO is likely to be localized on the electron-rich 2-aminobenzothiazole (B30445) ring system, while the LUMO may be influenced by the acetyl group.
Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Substituted Benzothiazole Derivative The following table presents representative data for a substituted benzothiazole derivative to illustrate the typical values obtained from DFT calculations. Specific values for this compound would require dedicated computational studies.
| Parameter | Energy (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.52 |
| HOMO-LUMO Gap (ΔE) | 4.73 |
Data is hypothetical and for illustrative purposes based on similar compounds.
The charge distribution within the molecule can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Absorption Maxima)
Computational methods are instrumental in predicting the spectroscopic properties of this compound.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. uq.edu.au These calculations provide valuable information for the structural elucidation and confirmation of the compound. The predicted chemical shifts for the protons and carbons in the benzothiazole ring, as well as the acetyl and amino groups, can be compared with experimental data to validate the molecular structure.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for a Representative 2-Aminobenzothiazole Structure The following table provides an example of predicted NMR data for a related 2-aminobenzothiazole structure. The actual chemical shifts for this compound may vary.
| Atom | Predicted Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.0 |
| Amino Protons | 5.0 - 6.5 |
| Acetyl Protons | 2.5 - 2.7 |
| Aromatic Carbons | 110 - 150 |
| Carbonyl Carbon | 190 - 200 |
| Acetyl Carbon | 25 - 30 |
Data is hypothetical and for illustrative purposes based on similar compounds.
UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra of molecules. researchgate.net For this compound, these calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically π→π* and n→π* transitions within the aromatic system and involving the heteroatoms and the carbonyl group.
Reaction Mechanism Studies (Transition State Theory, Reaction Path Analysis)
Theoretical studies can elucidate the mechanisms of chemical reactions involving this compound. By applying transition state theory and performing reaction path analysis, researchers can identify the transition states, intermediates, and activation energies associated with various transformations. For example, computational models can be used to study the acylation of the amino group or electrophilic substitution on the benzothiazole ring, providing a deeper understanding of the compound's reactivity.
Conformational Analysis and Potential Energy Surface Mapping
The conformational flexibility of this compound, particularly the rotation around the single bond connecting the acetyl group to the benzothiazole ring, can be investigated through conformational analysis. By systematically rotating this bond and calculating the energy at each step, a potential energy surface (PES) can be generated. This map reveals the low-energy conformations (conformers) and the energy barriers between them. Such studies are crucial for understanding how the molecule's shape influences its interactions with other molecules. For similar bicyclic systems, DFT calculations have been successfully used to identify the most stable conformers. researchgate.net
Tautomerism Investigations (e.g., Amino-Imino Tautomerism of the 2-Amino Group)
The 2-amino group of this compound can exist in equilibrium between two tautomeric forms: the amino form and the imino form. jksus.org Computational studies are essential for determining the relative stabilities of these tautomers and the energy barrier for their interconversion. DFT calculations can provide insights into the geometric and electronic differences between the amino and imino forms.
Solvent Effects on Tautomeric Equilibria
The position of the tautomeric equilibrium can be significantly influenced by the surrounding solvent. The Polarizable Continuum Model (PCM) is a computational method used to simulate the effects of different solvents on molecular properties. By performing calculations in various solvents of differing polarity, it is possible to predict how the tautomeric equilibrium of this compound will shift. Generally, polar solvents may favor the tautomer with a larger dipole moment. nih.gov
Substituent Effects on Tautomeric Preferences
The 2-aminobenzothiazole core of this compound can exist in different tautomeric forms, primarily the amino and imino forms. The relative stability of these tautomers is significantly influenced by substituent effects. The 7-acetyl group in this compound is an electron-withdrawing group, which can impact the electron density distribution across the benzothiazole ring system and, consequently, the tautomeric equilibrium.
Computational studies on substituted 2-aminobenzothiazoles have shown that electron-withdrawing substituents tend to influence the stability of the different tautomeric forms. Density Functional Theory (DFT) calculations are a common method to investigate the geometries and energies of these tautomers. For the parent 2-aminobenzothiazole, the amino tautomer is generally considered the most stable form. However, the presence of an electron-withdrawing group like the acetyl group at the 7-position can alter this preference. The acetyl group can decrease the electron density on the benzene (B151609) ring, which in turn affects the basicity of the nitrogen atoms and the acidity of the amino group protons, thereby influencing the position of the tautomeric equilibrium.
The relative stability of the tautomers can be computationally predicted by comparing their total energies. While a specific study on this compound is not available, the general trend observed for 2-aminobenzothiazoles with electron-withdrawing substituents suggests a potential shift in the tautomeric preference.
| Substituent Type at Benzene Ring | Expected Effect on Amino Tautomer Stability | Expected Effect on Imino Tautomer Stability | Probable Dominant Tautomer |
|---|---|---|---|
| Electron-Donating Group (e.g., -CH3, -NH2) | Increased | Decreased | Amino |
| No Substituent | Baseline Stability | Lower Stability | Amino |
| Electron-Withdrawing Group (e.g., -CHO, -NO2, -COCH3) | Decreased | Increased | Amino (potentially smaller energy gap to Imino) |
Molecular Modeling and Docking Simulations for Scaffold Interaction Analysis
Molecular modeling techniques, particularly the analysis of the molecular electrostatic potential (MEP), are valuable for understanding the non-covalent interaction capabilities of a molecular scaffold without the context of a specific biological target. The MEP map of this compound would highlight the electron-rich and electron-poor regions of the molecule, which are indicative of its potential for electrostatic interactions.
The MEP surface is typically color-coded, with red indicating regions of high electron density (negative electrostatic potential), which are prone to electrophilic attack, and blue indicating regions of low electron density (positive electrostatic potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate electrostatic potential.
For this compound, the following features on an MEP map would be anticipated:
Negative Potential (Red/Yellow): The nitrogen atoms of the thiazole (B1198619) ring and the amino group, as well as the oxygen atom of the acetyl group, would be expected to show a negative electrostatic potential. These regions are potential hydrogen bond acceptors.
Positive Potential (Blue/Green): The hydrogen atoms of the amino group and the aromatic protons would exhibit a positive electrostatic potential, making them potential hydrogen bond donors.
This analysis of the scaffold's electrostatic properties provides a fundamental understanding of how it might interact with other molecules, guiding the design of derivatives with specific interaction profiles. Docking simulations of the this compound scaffold into generalized binding pockets with defined electrostatic and hydrophobic fields could further elucidate its preferred interaction geometries and binding orientations.
In Silico Prediction of Physico-Chemical Descriptors relevant to Chemical Behavior and Stability
In silico methods are widely used to predict the physicochemical properties of molecules, providing insights into their chemical behavior and stability. For this compound, several key descriptors can be computationally estimated.
pKa: The acidity and basicity of a molecule are critical determinants of its behavior in different environments. The 2-aminobenzothiazole scaffold has both acidic (amino group) and basic (thiazole nitrogen) centers. The pKa values can be predicted using various computational models. The electron-withdrawing nature of the 7-acetyl group is expected to decrease the basicity of the thiazole nitrogen and increase the acidity of the amino group compared to the unsubstituted 2-aminobenzothiazole.
Other relevant descriptors that can be predicted in silico include the dipole moment, HOMO-LUMO energy gap (related to chemical reactivity), and various thermodynamic properties. mdpi.com These computational predictions are valuable for understanding the molecule's stability, reactivity, and potential for various applications.
| Physico-Chemical Descriptor | Predicted Property for this compound | Relevance |
|---|---|---|
| pKa (Thiazole Nitrogen) | Predicted to be lower than unsubstituted 2-aminobenzothiazole | Influences solubility and interactions in protic solvents |
| pKa (Amino Group) | Predicted to be lower (more acidic) than unsubstituted 2-aminobenzothiazole | Affects reactivity and hydrogen bonding capability |
| Polarizability | Moderate to high | Governs non-covalent interactions and optical properties |
| Dipole Moment | Expected to be significant due to polar functional groups | Influences solubility and intermolecular forces |
| HOMO-LUMO Energy Gap | Influenced by the acetyl substituent, affecting reactivity | Indicator of chemical reactivity and kinetic stability mdpi.com |
Advanced Applications and Functional Properties Non Clinical/non Biological Focus
Role as a Versatile Synthetic Intermediate and Building Block in Organic Chemistry
The 1-(2-Aminobenzo[d]thiazol-7-yl)ethanone molecule, as a substituted 2-aminobenzothiazole (B30445), is a valuable and highly reactive building block in organic synthesis. evitachem.comrsc.org The structural arrangement, featuring a fused benzene (B151609) and thiazole (B1198619) ring system with a reactive amino group at the C2 position, allows for extensive functionalization. nih.govacs.org Both the exocyclic amino group and the endocyclic nitrogen atom are positioned to react with electrophilic reagents, facilitating the construction of complex, fused heterocyclic systems. nih.gov
The 2-aminobenzothiazole core is a foundational element for generating libraries of novel chemical compounds through various synthetic strategies. mdpi.com A common and effective method involves the initial acylation of the 2-amino group, often with reagents like chloroacetyl chloride. nih.govnih.govresearchgate.net The resulting intermediate, an N-(benzothiazol-2-yl)-2-chloroacetamide, possesses a reactive site that can undergo nucleophilic substitution with a wide array of primary and secondary amines, thiols, or other nucleophiles. researchgate.net This approach enables the systematic creation of a diverse library of derivatives from a single precursor.
Furthermore, 2-aminobenzothiazoles are key reactants in multicomponent reactions (MCRs). These reactions, which combine three or more reactants in a single step, are highly efficient for producing molecular complexity. For instance, the one-pot condensation of a 2-aminobenzothiazole, an aldehyde, and an active methylene (B1212753) compound can yield complex heterocyclic scaffolds like benzothiazole-pyrimidine derivatives. nih.gov This versatility establishes this compound as a key intermediate for synthesizing novel molecular frameworks for various chemical and material science applications. evitachem.com
Table 1: Examples of Scaffolds Synthesized from 2-Aminobenzothiazole Derivatives
| Starting Material | Reagents | Resulting Scaffold | Reference |
| 2-Aminobenzothiazole | Chloroacetyl chloride, various amines/thiols | Amide and Thioether Derivatives | nih.govmdpi.com |
| 2-Aminobenzothiazole | Aromatic aldehydes, 1,3-diketones | Dihydropyridine Derivatives | nih.gov |
| 2-Aminobenzothiazole | m-Nitrobenzaldehyde, mercaptoacetic acid | Thiazolidinone Derivatives | researchgate.net |
| 2-Aminobenzothiazole | Arylglyoxal monohydrates, 4-hydroxycoumarin | Benzo[d]imidazo[2,1-b]thiazole Derivatives | nih.gov |
This table is interactive and can be sorted by column.
The benzothiazole (B30560) moiety is utilized in polymer chemistry to create materials with specific functional properties. pcbiochemres.com The rigid and planar structure of the benzothiazole ring, combined with its inherent thermal stability and unique electronic characteristics, makes it an attractive component for high-performance polymers. When incorporated into a polymer backbone, the benzothiazole unit can enhance properties such as thermal resistance, mechanical strength, and photoluminescence.
In the realm of supramolecular chemistry, the functional groups on the this compound scaffold, particularly the amino group, provide sites for non-covalent interactions like hydrogen bonding. These interactions, along with potential π-π stacking of the aromatic rings, can guide the self-assembly of molecules into ordered, higher-level structures. This principle is fundamental to creating supramolecular polymers and other complex architectures. beilstein-journals.org
Development of Functional Materials based on Benzothiazole Frameworks
The unique electronic structure of the benzothiazole ring system has led to its extensive use in the development of advanced functional materials, particularly for optical and electronic applications. mdpi.com
Derivatives of benzothiazole are prominent in the field of materials science for their significant optoelectronic and photophysical properties. nih.gov These compounds are investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as nonlinear optical (NLO) materials. researchgate.netresearchgate.net
The electronic behavior of these materials is governed by their molecular orbital energy levels, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals can be precisely adjusted by attaching various electron-donating or electron-withdrawing groups to the benzothiazole core. nih.govresearchgate.net This chemical modification allows for the tuning of light absorption and emission properties to suit specific applications. nih.gov Computational methods, such as Density Functional Theory (DFT), are frequently used to predict and understand these properties before synthesis. researchgate.net
Many benzothiazole derivatives are highly fluorescent. researchgate.net Key photophysical characteristics include their absorption and emission spectra, fluorescence quantum yield (the efficiency of light emission), and the Stokes shift (the difference between the absorption and emission maxima). rsc.org Certain derivatives, particularly those with a hydroxyl group positioned near the thiazole nitrogen, can undergo an Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.comrsc.org This process results in an unusually large Stokes shift, which is highly desirable in applications like OLEDs and fluorescent probes as it minimizes signal self-absorption. rsc.org
Table 2: Photophysical Properties of Selected Benzothiazole Derivatives
| Derivative Class | Absorption Max (λ_abs) | Emission Max (λ_em) | Key Feature | Application Area | Reference |
| Phenyl-benzothiazoles | ~340 nm | ~420 nm | Blue fluorescence | OLEDs | researchgate.net |
| 2-(2′-Hydroxyphenyl)benzothiazoles | ~350 nm | ~530 nm | Large Stokes shift (ESIPT) | Luminescent Materials, Sensors | mdpi.comrsc.org |
| Donor-Acceptor Benzothiazoles | Tunable | Tunable | Modulated HOMO-LUMO gap | OFETs, Solar Cells | nih.govresearchgate.net |
This table is interactive and can be sorted by column.
The inherent fluorescence of the benzothiazole scaffold makes it an excellent platform for designing chemosensors for the detection of various chemical species in non-biological contexts, such as environmental monitoring. scilit.com These sensors operate by translating a specific chemical recognition event into a measurable optical signal, typically a change in fluorescence intensity or color. acs.org
Benzothiazole-based chemosensors have been successfully developed for the selective detection of a range of metal ions, including Fe³⁺, Zn²⁺, Cu²⁺, and Ni²⁺. acs.orgresearchgate.net The sensor molecules are designed with specific binding sites that coordinate with the target metal ion. This binding event alters the electronic structure of the fluorophore, leading to either fluorescence quenching ("turn-off") or enhancement ("turn-on"). researchgate.net Similarly, sensors for anions like cyanide (CN⁻) have been created, which are crucial for monitoring industrial and environmental water samples. nih.gov These sensors can achieve high sensitivity with very low limits of detection (LOD), often in the nanomolar range. nih.gov
Table 3: Benzothiazole-Based Chemosensors for Non-Biological Analytes
| Sensor Base | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) | Reference |
| Benzothiazole-Schiff base | Fe³⁺ | Fluorescence "turn-off" | 5.86 µM | researchgate.net |
| Biphenyl-benzothiazole | Zn²⁺, Cu²⁺, Ni²⁺ | Ratiometric and Colorimetric | Not specified | acs.org |
| Benzothiazole-Indene-dione | CN⁻ | Fluorescence "turn-on" | Not specified | nih.gov |
| Benzothiazole-Phosphonate | ONOO⁻ | Fluorescence "turn-on" | 12.8 nM | nih.gov |
This table is interactive and can be sorted by column.
Catalytic Applications of the Compound and its Derivatives
While much research focuses on the catalyzed synthesis of benzothiazoles, the use of benzothiazole derivatives as catalysts is an emerging area. mdpi.comnih.gov The electron-rich nitrogen and sulfur heteroatoms within the benzothiazole ring system can act as effective coordination sites for metal centers. researchgate.net This makes benzothiazole derivatives attractive candidates for use as ligands in transition metal catalysis. By modifying the substituents on the benzothiazole core, the electronic and steric properties of the resulting metal complex can be fine-tuned to optimize its catalytic activity and selectivity for specific organic transformations.
In addition to serving as ligands, the benzothiazole framework can be integrated into more complex catalytic systems. For example, research has explored the use of solid-supported catalysts for synthesizing benzothiazole-containing molecules, indicating the potential for creating heterogeneous catalysts where the benzothiazole unit is a key functional component. researchgate.net While direct catalytic applications of this compound itself are not widely documented, its derivatives represent a promising class of compounds for the future development of novel ligands and organocatalysts. mdpi.com
Design of Organocatalysts Incorporating the Benzothiazole Moiety
While direct studies on this compound as an organocatalyst are not extensively documented, the broader class of 2-aminobenzothiazole derivatives has been recognized for its potential in the design of sophisticated catalytic systems. The benzothiazole scaffold can be incorporated into larger molecular frameworks to create chiral organocatalysts for asymmetric synthesis.
The presence of the amino group and the nitrogen atom within the thiazole ring in this compound offers multiple sites for functionalization. These sites can be modified to introduce chiral auxiliaries or other catalytically active moieties. For instance, the exocyclic amino group can be derivatized to form ureas, thioureas, or squaramides, which are well-established hydrogen-bond-donating catalysts. The acetyl group at the 7-position, while not directly participating in catalysis, can influence the steric and electronic properties of the catalyst, thereby modulating its activity and selectivity.
Research on related benzothiazole-containing structures has demonstrated their utility. For example, chiral isothiourea catalysts featuring a tricyclic pyrimido[2,1-b]benzothiazole scaffold have been successfully employed in various asymmetric transformations, including kinetic resolutions and C-acylations. nih.gov Although this compound itself has not been reported as a direct organocatalyst, its structural motifs suggest it could serve as a valuable precursor for the synthesis of more complex organocatalytic systems. The development of such catalysts derived from this compound could offer novel pathways for the enantioselective synthesis of valuable chiral molecules.
Ligand Design for Metal-Catalyzed Reactions
The 2-aminobenzothiazole core is an excellent scaffold for the design of ligands for metal-catalyzed reactions due to the presence of multiple heteroatoms (nitrogen and sulfur) that can coordinate with metal centers. acs.org The nitrogen atoms of the amino group and the thiazole ring, along with the sulfur atom, can act as donor sites, allowing for the formation of stable metal complexes. The specific compound this compound possesses these key features, making it a promising candidate for ligand design.
The coordination of 2-aminobenzothiazole derivatives to metal ions can significantly enhance their catalytic activity. For example, a copper(II) complex incorporating 2-aminobenzothiazole as a ligand has been shown to be a highly effective precatalyst for azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. nih.gov This complex facilitates the regioselective formation of 1,4-disubstituted-1,2,3-triazoles in high yields under mild, aqueous conditions. nih.gov The strong σ-donating ability of the benzothiazole nitrogen to the copper center is a key factor in the catalytic efficacy. nih.gov
The substitution pattern on the benzothiazole ring can be tailored to fine-tune the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic performance. In the case of this compound, the acetyl group could modulate the electron density of the aromatic system and influence the coordination geometry around the metal center. While specific catalytic applications of metal complexes derived from this compound have yet to be reported, the versatility of the 2-aminobenzothiazole scaffold suggests a broad potential for this compound in various metal-catalyzed transformations, including cross-coupling reactions, hydrogenations, and oxidations.
| Reaction Type | Potential Metal Center | Rationale for Ligand Suitability |
|---|---|---|
| Azide-Alkyne Cycloaddition (Click Chemistry) | Copper (Cu) | Proven efficacy of the 2-aminobenzothiazole scaffold in stabilizing catalytically active copper species. nih.gov |
| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Palladium (Pd), Nickel (Ni) | The nitrogen and sulfur donors can stabilize the metal center in various oxidation states, which is crucial for the catalytic cycle of these reactions. |
| Hydrogenation/Transfer Hydrogenation | Ruthenium (Ru), Iridium (Ir) | The benzothiazole moiety can participate in the formation of stable, coordinatively unsaturated complexes capable of activating hydrogen. |
| Oxidation Reactions | Manganese (Mn), Iron (Fe) | The ligand can support high-valent metal-oxo species, which are often the active oxidants in catalytic oxidation processes. |
Studies on Intermolecular Interactions and Self-Assembly in the Solid State
The solid-state behavior of this compound is expected to be governed by a combination of intermolecular interactions, including hydrogen bonding and π-π stacking. While a crystal structure for this specific compound is not publicly available, analysis of related 2-aminobenzothiazole derivatives provides valuable insights into its likely self-assembly patterns.
The primary amino group is a potent hydrogen bond donor, while the nitrogen atom in the thiazole ring and the oxygen atom of the acetyl group are potential hydrogen bond acceptors. This combination of donor and acceptor sites can lead to the formation of robust hydrogen-bonding networks. In the crystal structures of many 2-aminobenzothiazole derivatives, the amino group is observed to form hydrogen bonds with the thiazole nitrogen of an adjacent molecule, leading to the formation of dimers or extended chains. The presence of the acetyl group in this compound introduces an additional hydrogen bond acceptor, which could lead to more complex and three-dimensional hydrogen-bonding motifs.
Computational docking studies on related 2-aminobenzothiazole derivatives have highlighted the importance of both hydrogen bonding and π-π stacking in their interactions with biological targets. nih.gov These same fundamental interactions are expected to dictate the self-assembly of this compound in the crystalline phase, making it an interesting target for crystal engineering studies.
| Interaction Type | Participating Functional Groups | Expected Structural Motif |
|---|---|---|
| Hydrogen Bonding | Amino group (donor), Thiazole nitrogen (acceptor), Acetyl oxygen (acceptor) | Dimers, chains, or sheets |
| π-π Stacking | Benzothiazole ring system | Parallel or offset stacking of aromatic rings |
Future Outlook and Emerging Research Directions
Development of More Sustainable and Atom-Economical Synthetic Routes
The chemical industry is increasingly shifting towards green chemistry principles to minimize environmental impact. For the synthesis of benzothiazole (B30560) derivatives, this involves moving away from hazardous solvents and reagents. Future research will likely focus on developing more sustainable and atom-economical routes to 1-(2-Aminobenzo[d]thiazol-7-yl)ethanone.
Key areas of exploration include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption. airo.co.inresearchgate.net In some cases, it allows for solvent-free reactions, further enhancing the green credentials of the synthesis. airo.co.innih.gov
Catalyst-Free Reactions: Developing synthetic pathways that proceed efficiently without the need for a catalyst at room temperature would be a significant advancement. tetrahedron-green-chem.com This simplifies the purification process and reduces waste.
Use of Greener Solvents: The replacement of traditional volatile organic compounds with more environmentally benign solvents like ethanol is a key aspect of sustainable chemistry. tetrahedron-green-chem.com
Electrochemical Synthesis: Electro-organic synthesis presents a green and efficient alternative to traditional methods for producing benzothiazole derivatives. scilit.com
| Synthesis Method | Key Advantages |
| Microwave-Assisted | Reduced reaction times, lower energy consumption, potential for solvent-free conditions. airo.co.innih.gov |
| Catalyst-Free | Simplified purification, reduced waste, lower cost. tetrahedron-green-chem.com |
| Green Solvents | Reduced environmental impact, improved safety. tetrahedron-green-chem.com |
| Electrochemical | Environmentally friendly, efficient, avoids hazardous reagents. scilit.com |
In-Depth Mechanistic Studies of Novel Reactions involving the Compound
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. For this compound, in-depth mechanistic studies could unlock new possibilities for its derivatization and application. Computational tools, such as Density Functional Theory (DFT), can be employed to study the thermodynamic and chemical properties of benzothiazole derivatives, providing insights into their reactivity. mdpi.com Future research may focus on understanding the intricate electronic and steric effects that govern the reactivity of the amino, thiazole (B1198619), and ketone functionalities within the molecule.
Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. These technologies can be applied to the design of novel derivatives of this compound with tailored properties. By analyzing large datasets of related compounds, ML models can predict various properties, including biological activity and physicochemical characteristics. nih.govmdpi.com
For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed using machine learning algorithms to predict the anticancer activity of new thiazole derivatives. nih.gov This in-silico approach can significantly expedite the discovery of potent drug candidates. nih.govbiointerfaceresearch.com The use of molecular fingerprints in conjunction with algorithms like Random Forest has shown high accuracy in predicting the photophysical properties of benzothiadiazole derivatives, a related class of compounds. nih.gov
| AI/ML Application | Predicted Properties | Impact |
| QSAR Modeling | Biological activity (e.g., anticancer) | Accelerated drug discovery. nih.gov |
| Molecular Fingerprinting | Photophysical properties (absorption/emission wavelengths) | Design of novel materials for optoelectronics. nih.gov |
| ADME Prediction | Drug-likeness, metabolic stability, bioavailability | Early identification of promising drug candidates. mdpi.combiointerfaceresearch.com |
Exploration of New Chemical Space through Diversification at Multiple Positions
The benzothiazole scaffold offers multiple positions for chemical modification, allowing for the exploration of a vast chemical space. Future research will undoubtedly focus on the synthesis of novel analogs of this compound by introducing a variety of substituents at different positions on the benzothiazole ring system. This diversification can lead to the discovery of compounds with enhanced biological activities or novel material properties. The amino group at the 2-position, the ketone at the 7-position, and the aromatic ring itself are all amenable to chemical modification. acs.orgnih.govnih.gov
Integration into Advanced Materials Science for Bespoke Functional Systems
The unique electronic properties of the benzothiazole ring make it an attractive building block for advanced materials. nih.gov Derivatives of 2-aminobenzothiazole (B30445) have been utilized in the synthesis of functional materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. nih.gov Future research could explore the incorporation of this compound into polymeric or supramolecular systems to create bespoke functional materials with tailored optical, electronic, or sensing capabilities.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-(2-Aminobenzo[d]thiazol-7-yl)ethanone?
- Answer : Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent (P₂O₅/MeSO₃H) is a key method. Eaton’s reagent activates carbonyl groups via hydrogen bonding, enabling nucleophilic addition to form fused heterocycles like benzothiazole derivatives. Alternative routes include alkylation of intermediates such as 2-bromo-1-arylethanones with amines or thiols under reflux in acetic acid, as demonstrated in thiadiazole derivatives .
Q. How is the structural integrity of this compound verified experimentally?
- Answer : Multimodal spectroscopic analysis is critical.
- ¹H NMR : Chemical shifts (e.g., δ 7.32 ppm for -NH₂ in DMSO-d₆) and integration ratios confirm functional groups and regiochemistry .
- Mass Spectrometry (EI) : Molecular ion peaks (e.g., m/z 302 [M+1] for thiadiazole derivatives) validate molecular weight .
- Elemental Analysis : Matches calculated C/H/N/S percentages (e.g., ±0.3% deviation) ensure purity .
Q. What reaction conditions optimize functionalization of the benzothiazole core?
- Answer : Solvent-free conditions at 80–100°C with Eaton’s reagent enhance electrophilic substitution. For example, benzaldehyde derivatives with electron-donating groups (e.g., -OCH₃) achieve >90% yields in 4–6 hours, while electron-withdrawing groups (e.g., -NO₂) require extended reaction times (8–12 hours) .
Advanced Research Questions
Q. What mechanistic role does Eaton’s reagent play in Friedel-Crafts acylation of benzothiazoles?
- Answer : Eaton’s reagent acts as a dual-function catalyst:
- Activation : Protonates carbonyl groups via hydrogen bonding, increasing electrophilicity.
- Nucleophilic Assistance : Stabilizes transition states during cyclization, as proposed in the formation of imidazo[2,1-b]thiazoles . Kinetic studies suggest rate-determining steps involve carbonyl activation rather than aromatic π-system participation .
Q. How do substituent electronic effects influence reaction outcomes in benzothiazole derivatives?
- Answer : Electron-donating groups (EDGs) on electrophiles (e.g., -OCH₃) accelerate reactions by lowering activation energy (ΔG‡), yielding >90% conversions. Electron-withdrawing groups (EWGs) like -NO₂ reduce conversion rates (<70%) due to destabilized intermediates. Hammett plots (σ⁺ values) correlate linearly with log(k), confirming electronic modulation .
Q. What analytical challenges arise in characterizing amino-benzothiazole derivatives?
- Answer : Key challenges include:
- NMR Signal Overlap : Aromatic protons in fused rings (e.g., δ 7.5–8.5 ppm) may obscure -NH₂ or acetyl peaks. Deuterated DMSO resolves this via H/D exchange suppression .
- Mass Fragmentation : Thiazole rings exhibit complex isotopic patterns (e.g., sulfur-34 at 4.4% abundance), requiring high-resolution MS for accurate assignment .
- Crystallography : Poor solubility in non-polar solvents limits single-crystal growth; microcrystalline powders are often analyzed via PXRD .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported yields for similar benzothiazole syntheses?
- Answer : Contradictions often stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
